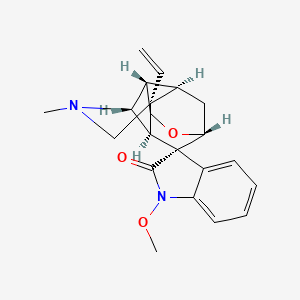

Gelsevirine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

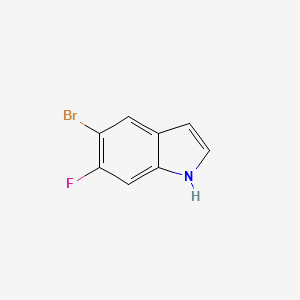

Gelsevirin ist ein natürlich vorkommendes Indolalkaloid, das in der Pflanze Gelsemium elegans gefunden wird. Diese Verbindung hat aufgrund ihrer starken anxiolytischen (angstlindernden) Wirkung und ihrer Rolle als spezifischer Inhibitor des STING-Signalwegs (Stimulator von Interferongenen) erhebliche Aufmerksamkeit erregt, der für die Immunantwort des Körpers auf mikrobielle DNA entscheidend ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Gelsevirin umfasst mehrere Schritte, beginnend mit der Extraktion der Pflanze Gelsemium elegans. Der Prozess umfasst in der Regel:

Extraktion: Das Pflanzenmaterial wird einer Lösungsmittelextraktion unterzogen, um die Alkaloide zu isolieren.

Reinigung: Der Rohextrakt wird dann mit chromatographischen Techniken gereinigt, um reines Gelsevirin zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Gelsevirin steckt noch in den Kinderschuhen, vor allem aufgrund der Komplexität seiner Synthese und der Notwendigkeit einer umfassenden Reinigung. Aktuelle Methoden beruhen stark auf dem natürlichen Extraktionsprozess, der dann mit industriellen Chromatographietechniken skaliert wird .

Analyse Chemischer Reaktionen

Reaktionstypen

Gelsevirin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Gelsevirin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Gelsevirin vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei Gelsevirin üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Natriummethanolat werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von Gelsevirin, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Gelsevirin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Synthese und Reaktion von Indolalkaloiden verwendet.

Biologie: Untersucht wird seine Rolle bei der Modulation des STING-Signalwegs und seine Auswirkungen auf die Immunantwort.

Medizin: Es wird auf sein Potenzial als anxiolytisches Mittel und seine therapeutische Wirkung bei Erkrankungen wie Sepsis und Neuroinflammation untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika, die auf den STING-Signalweg abzielen .

Wirkmechanismus

Gelsevirin entfaltet seine Wirkung hauptsächlich durch die Modulation des STING-Signalwegs. Es bindet an die cyclische Dinucleotid-Bindungstasche von STING und hemmt so dessen Aktivierung und die anschließende Signalübertragung. Dies führt zu einer Reduktion der Produktion von Interferonen und proinflammatorischen Zytokinen. Darüber hinaus fördert Gelsevirin die Ubiquitinierung und den Abbau von STING, was die Immunantwort weiter dämpft .

Wirkmechanismus

Gelsevirine exerts its effects primarily through the modulation of the STING pathway. It binds to the cyclic dinucleotide-binding pocket of STING, inhibiting its activation and subsequent signaling. This leads to a reduction in the production of interferons and pro-inflammatory cytokines. Additionally, this compound promotes the ubiquitination and degradation of STING, further dampening the immune response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gelsemin: Ein weiteres Indolalkaloid aus Gelsemium elegans mit anxiolytischen Eigenschaften.

Koumin: Zeigt ähnliche anxiolytische Wirkungen und moduliert auch Glycinrezeptoren.

Humantenmin: Weniger aktiv als Gelsevirin, aber immer noch Teil der gleichen Alkaloidfamilie.

Einzigartigkeit

Gelsevirin zeichnet sich durch seine Doppelfunktion als anxiolytisches Mittel und als spezifischer Inhibitor des STING-Signalwegs aus.

Eigenschaften

Molekularformel |

C21H24N2O3 |

|---|---|

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

(1R,2S,5S,6S,7S,8R,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12-,14+,16+,17+,18-,20-,21-/m0/s1 |

InChI-Schlüssel |

SSSCMFCWHWCCEH-MTYPYGCKSA-N |

SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Isomerische SMILES |

CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Kanonische SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

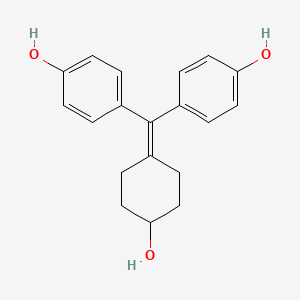

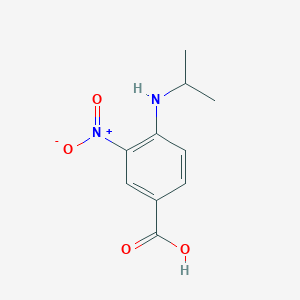

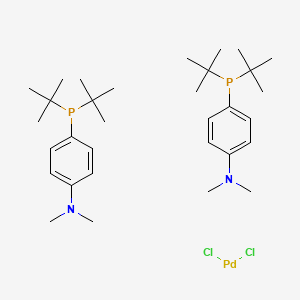

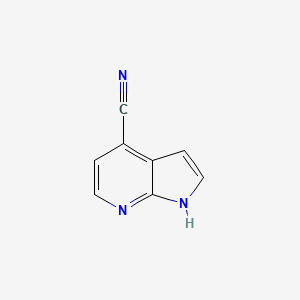

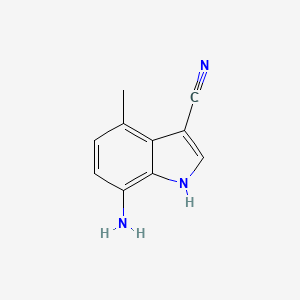

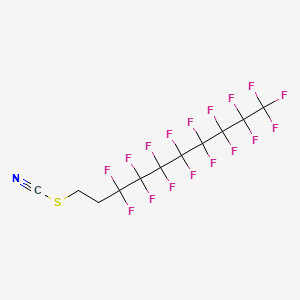

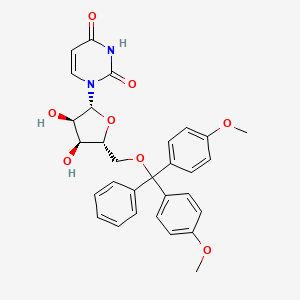

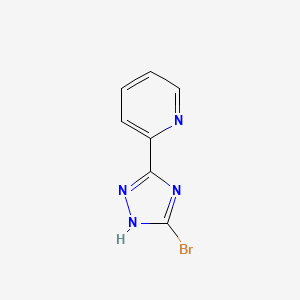

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.